Sulfamethazine sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

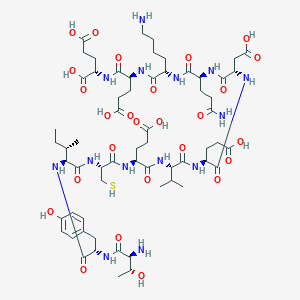

Sulfamethazine sodium salt is a sulfanilamide anti-infective agent. It is commonly used as an antibacterial agent in the treatment of various bacterial infections, such as bronchitis, prostatitis, and urinary tract infections . The compound has a spectrum of antimicrobial action similar to other sulfonamides .

Scientific Research Applications

Sulfamethazine sodium salt has a wide range of scientific research applications:

Mechanism of Action

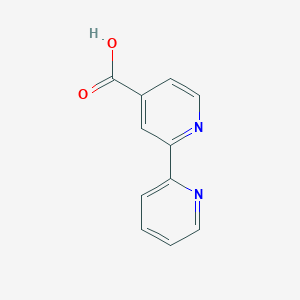

Sulfamethazine sodium salt exerts its effects by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of dihydrofolic acid. By competing with para-aminobenzoic acid (PABA) for binding to the enzyme, this compound salt prevents the formation of dihydrofolic acid, thereby inhibiting bacterial growth . The compound is bacteriostatic in nature .

Safety and Hazards

Future Directions

Sulfamethazine Sodium and other sulfonamides are emerging pollutants that are mainly used for the treatment of diseases caused by a variety of bacterial infections . They are widely used in animal husbandry and aquaculture and have attracted widespread research attention . Future research may focus on the environmental impact of these compounds and methods for their removal or degradation .

Biochemical Analysis

Biochemical Properties

Sulfamethazine sodium plays a crucial role in biochemical reactions by inhibiting the enzyme dihydropteroate synthase. This enzyme is involved in the synthesis of dihydrofolic acid, a precursor to folic acid, which is necessary for bacterial growth and replication. By competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase, this compound effectively blocks the production of folic acid, leading to the inhibition of bacterial growth .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts the synthesis of nucleotides and amino acids, which are essential for DNA replication and protein synthesis. This disruption leads to the inhibition of cell division and growth. In mammalian cells, this compound can cause changes in cell signaling pathways and gene expression, particularly those related to immune responses and inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of dihydropteroate synthase, preventing the enzyme from catalyzing the formation of dihydrofolic acid. This inhibition is competitive, as this compound mimics the structure of PABA, the natural substrate of the enzyme. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to the development of bacterial resistance, as well as alterations in cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth and promotes recovery from infections. At higher doses, this compound can cause toxic effects, including liver and kidney damage, as well as disruptions in normal metabolic processes. Threshold effects have been observed, where low doses have minimal impact, but higher doses lead to significant adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to folic acid synthesis. It interacts with enzymes such as dihydropteroate synthase and dihydrofolate reductase, which are crucial for the production of tetrahydrofolic acid, a cofactor in the synthesis of nucleotides and amino acids. The inhibition of these enzymes by this compound leads to a decrease in metabolic flux and alterations in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and the presence of specific transporters. Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The compound is also distributed throughout the body, with higher concentrations found in the liver and kidneys .

Subcellular Localization

This compound is primarily localized in the cytoplasm of cells, where it exerts its inhibitory effects on dihydropteroate synthase. It can also be found in other subcellular compartments, such as the nucleus and mitochondria, depending on the cell type and the presence of targeting signals or post-translational modifications. The subcellular localization of this compound can influence its activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

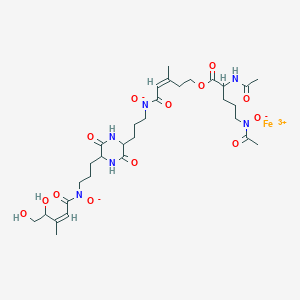

Sulfamethazine sodium salt can be synthesized through the reaction of sulfamethazine with sodium hydroxide. The reaction involves the sulfonation of the aromatic amine group in sulfamethazine, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods

In industrial settings, this compound salt is produced using high-performance liquid chromatography (HPLC) with ultraviolet detection and electrometric titration with sodium nitrite to assay for sulfamethazine content . The process ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Sulfamethazine sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Sulfadiazine: Another sulfonamide with similar antibacterial properties.

Sulfamerazine: A sulfonamide used in combination with sulfamethazine for treating bacterial infections.

Uniqueness

Sulfamethazine sodium salt is unique due to its specific molecular structure, which allows it to effectively compete with PABA and inhibit dihydropteroate synthetase. This makes it a potent antibacterial agent with a broad spectrum of action .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Sulfamethazine sodium can be achieved by the reaction of Sulfadiazine with sodium hydroxide in water.", "Starting Materials": [ "Sulfadiazine", "Sodium hydroxide", "Water" ], "Reaction": [ "Add Sulfadiazine to water", "Add sodium hydroxide to the mixture", "Stir the mixture and heat it to about 80°C", "Continue stirring until the Sulfadiazine is completely dissolved", "Cool the mixture to room temperature", "Filter the solution to remove any insoluble impurities", "Acidify the solution with hydrochloric acid to a pH of 2-3", "Collect the precipitate of Sulfamethazine sodium by filtration", "Wash the precipitate with water to remove any impurities", "Dry the product under vacuum at room temperature" ] } | |

CAS RN |

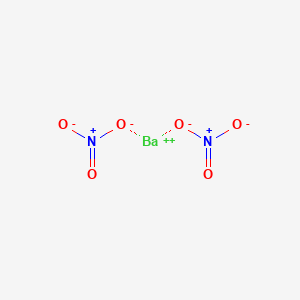

1981-58-4 |

Molecular Formula |

C12H14N4NaO2S |

Molecular Weight |

301.32 g/mol |

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-(4,6-dimethylpyrimidin-2-yl)azanide |

InChI |

InChI=1S/C12H14N4O2S.Na/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h3-7H,13H2,1-2H3,(H,14,15,16); |

InChI Key |

MNWVJNSMYXMEIX-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C.[Na+] |

SMILES |

CC1=CC(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C.[Na+] |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.[Na] |

Other CAS RN |

1981-58-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)

![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)

![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)